Journal Name:Lab on a Chip
Journal ISSN:1473-0197
IF:7.517
Journal Website:http://pubs.rsc.org/en/journals/journalissues/lc
Year of Origin:2001
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:343
Publishing Cycle:Monthly
OA or Not:Not
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00611E
In microbiology, accessing single-cell information within large populations is pivotal. Here we introduce bio-sCAPA, a technique for patterning bacterial cells in defined geometric arrangements and monitoring their growth in various nutrient environments. We demonstrate bio-sCAPA with a study of subpopulations of antibiotic-tolerant bacteria, known as persister cells, which can survive exposure to high doses of antibiotics despite lacking any genetic resistance to the drug. Persister cells are associated with chronic and relapsing infections, yet are difficult to study due in part to a lack of scalable, single-cell characterisation methods. As >105 cells can be patterned on each template, and multiple templates can be patterned in parallel, bio-sCAPA allows for very rare population phenotypes to be monitored with single-cell precision across various environmental conditions. Using bio-sCAPA, we analysed the phenotypic characteristics of single Staphylococcus aureus cells tolerant to flucloxacillin and rifampicin killing. We find that antibiotic-tolerant S. aureus cells do not display significant heterogeneity in growth rate and are instead characterised by prolonged lag-time phenotypes alone.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00639E
Heterogeneity investigation at the single-cell level reveals morphological and phenotypic characteristics in cell populations. In clinical research, heterogeneity has important implications in the correct detection and interpretation of prognostic markers and in the analysis of patient-derived material. Among single-cell analysis, imaging flow cytometry allows combining information retrieved by single cell images with the throughput of fluidic platforms. Nevertheless, these techniques might fail in a comprehensive heterogeneity evaluation because of limited image resolution and bidimensional analysis. Light sheet fluorescence microscopy opened new ways to study in 3D the complexity of cellular functionality in samples ranging from single-cells to micro-tissues, with remarkably fast acquisition and low photo-toxicity. In addition, structured illumination microscopy has been applied to single-cell studies enhancing the resolution of imaging beyond the conventional diffraction limit. The combination of these techniques in a microfluidic environment, which permits automatic sample delivery and translation, would allow exhaustive investigation of cellular heterogeneity with high throughput image acquisition at high resolution. Here we propose an integrated optofluidic platform capable of performing structured light sheet imaging flow cytometry (SLS-IFC). The system encompasses a multicolor directional coupler equipped with a thermo-optic phase shifter, cylindrical lenses and a microfluidic network to generate and shift a patterned light sheet within a microchannel. The absence of moving parts allows a stable alignment and an automated fluorescence signal acquisition during the sample flow. The platform enables 3D imaging of an entire cell in about 1 s with a resolution enhancement capable of revealing sub-cellular features and sub-diffraction limit details.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00508A
α-Amanitin (AMN) is one of the deadliest toxins from mushrooms, present in the deadly mushroom species Amanita phalloides. It is a bicyclic octapeptide and represents up to 40% of the amatoxins in mushrooms, damaging the liver and kidneys. Current methods of detecting amatoxins are time-consuming and require the use of expensive equipment. A novel label-free electrochemical immunosensor was successfully developed for rapid detection of α-amanitin, which was fabricated by immobilization of anti-α-amanitin antibodies onto a functionalized cellulose nanofibrous membrane-modified carbon screen-printed electrode. An oxidation peak of the captured amanitin on the tethered antibodies was observed at 0.45 V. The performance of the nanofibrous membrane on the electrode and necessary fabrication steps were investigated by electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). Due to its unique structural features and properties such as high specific surface area and microporous structure, the nanofibrous membrane as an immunosensor matrix for antibody tethering improved the electrochemical performance of the immunosensor by more than 3 times compared with cast membranes. Under the optimal conditions, the assembled immunosensor exhibited high sensitivity toward α-amanitin detection in the range of 0.009–2 ng mL−1 with a limit of detection of 8.3 pg mL−1. The results clearly indicate that the fabricated nanofiber-based-immunosensor is suitable for point-of-care detection of lethal α-amanitin in human urine without any pretreatment within 30 min.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00189J
Droplet generation is a fundamental component of droplet microfluidics, compartmentalizing biological or chemical systems within a water-in-oil emulsion. As adoption of droplet microfluidics expands beyond expert labs or integrated devices, quality metrics are needed to contextualize the performance capabilities, improving the reproducibility and efficiency of operation. Here, we present two quality metrics for droplet generation: performance versatility, the operating range of a single device, and stability, the distance of a single operating point from a regime change. Both metrics were characterized in silico and validated experimentally using machine learning and rapid prototyping. These metrics were integrated into a design automation workflow, DAFD 2.0, which provides users with droplet generators of a desired performance that are versatile or flow stable. Versatile droplet generators with stable operating points accelerate the development of sophisticated devices by facilitating integration of other microfluidic components and improving the accuracy of design automation tools.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00413A
The ability to measure the charge and size of single particles is essential to understanding particle adhesion and interaction with their environment. Characterizing the physical properties of biological particles, like cells, can be a powerful tool in studying the association between the changes in physical properties and disease development. Currently, measuring charge via the electrophoretic mobility (μep) of individual particles remains challenging, and there is only one prior report of simultaneously measuring μep and size. We introduce microfluidic transverse AC electrophoresis (TrACE), a novel technique that combines particle tracking velocimetry (PTV) and AC electrophoresis. In TrACE, electric waves with 0.75 to 1.5 V amplitude are applied transversely to the bulk flow and cause the particles to oscillate. PTV records the particles' oscillating trajectories as pressure drives bulk flow through the microchannel. A simple quasi-equilibrium model agrees well with experimental measurements of frequency, amplitude, and phase, indicating that particle motion is largely described by DC electrophoresis. The measured μep of polystyrene particles (0.53, 0.84, 1, and 2 μm diameter) are consistent with ELS measurements, and precision is enhanced by averaging ∼100 measurements per particle. Particle size is simultaneously measured from Brownian motion quantified from the trajectory for particles <2 μm or image analysis for particles ≥2 μm. Lastly, the ability to analyze intact mammalian cells is demonstrated with B cells. TrACE systems are expected to be highly suitable as fieldable tools to measure the μep and size of a broad range of individual particles.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00301A
This paper presents the concept of a newly developed high-throughput measurement device for determining the dielectric properties of cancer cells. The proposed continuous-flow electrorotation (cROT) device can induce electrorotation (ROT) with vertical rotation using two sets of interdigitated electrodes on the top and bottom substrates to torque the cells. In the developed device, multiple rotating cells flowing in a microchannel are aligned between electrodes using dielectrophoresis. This allows for the measurement of the rotational behavior of the cells with continuous flow, resulting in a significant improvement in throughput compared to the conventional ROT devices reported previously. The dielectric properties, permittivity of the cell membrane and conductivity of the cell cytoplasm, of HeLa cells obtained by simultaneous measurements using the developed cROT device were 9.13 ± 1.02 and 0.93 ± 0.10 S m−1, respectively. Moreover, the measurement throughput was successfully increased to 2700 cells per h using the cROT technique.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00856H
The closed-open digital microfluidic (DMF) system offers a versatile and powerful platform for various applications by combining the advantages of both closed and open structures. The current closed-open DMF system faces challenges in scaling up due to electrode structural differences between closed and open regions. Here we developed an adjustable closed-open DMF platform by utilizing the modified slippery liquid-infused porous surfaces (SLIPS) with asymmetric electrowetting on dielectric (AEWOD) as a hydrophobic dielectric layer. The consistent electrode structures of the bottom printed circuit board (PCB) electrode array on both the closed and open regions, and the utilization of a transparent acrylic with floating potential as the top plate allow a low-cost and easily scalable closed-open DMF system to be achieved. The impacts of applied voltage, parallel plate spacing, electrode switching interval, and electrode driving strategies on various droplet manipulations were investigated. The results show that the optimal plate spacings range from 340–510 μm within the closed region. Meanwhile, we also studied the influence of the thickness, geometry, and position of the top plate on the droplet movement at the closed-open boundary. Through force analysis and experimentation, it is found that a thin top plate and a bevel of ∼4° can effectively facilitate the movement of droplets at the boundary. Finally, we successfully achieved protein staining experiments on this platform and developed a customized smartphone application for the accurate detection of protein concentration. This innovative closed-open DMF system provides new possibilities for future applications in real-time biological sample processing and detection.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00492A
Electrical stimulation of ex vivo brain tissue slices has been a method used to understand mechanisms imparted by transcranial direct current stimulation (tDCS), but there are significant direct current electric field (dcEF) dosage and electrochemical by-product concerns in conventional experimental setups that may impact translational findings. Therefore, we developed an on-chip platform with fluidic, electrochemical, and magnetically-induced spatial control. Fluidically, the chamber geometrically confines precise dcEF delivery to the enclosed brain slice and allows for tissue recovery in order to monitor post-stimulation effects. Electrochemically, conducting hydrogel electrodes mitigate stimulation-induced faradaic reactions typical of commonly-used metal electrodes. Magnetically, we applied ferromagnetic substrates beneath the tissue and used an external permanent magnet to enable in situ rotational control in relation to the dcEF. By combining the microfluidic chamber with live-cell calcium imaging and electrophysiological recordings, we showcased the potential to study the acute and lasting effects of dcEFs with the potential of providing multi-session stimulation. This on-chip bioelectronic platform presents a modernized yet simple solution to electrically stimulate explanted tissue by offering more environmental control to users, which unlocks new opportunities to conduct thorough brain stimulation mechanistic investigations.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D4LC90002B
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Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D4LC90001D
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Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00573A
Microfluidic post-array devices have the potential to generate quasi-monodisperse emulsion droplets with high throughput and dispersed phase fractions by splitting droplets with regularly arranged posts. However, the lack of understanding of post-array devices makes it challenging to predict droplet size and quantitatively evaluate the influence of post geometry, hindering their widespread application. Therefore, we investigated the characteristics of droplet breakup through a post array using a series of devices with sheath-flow configurations, in which the dispersed and continuous flow rates could be flexibly tuned. Using a poly(dimethylsiloxane)–glass device fabricated via soft lithography, we found that the volume ratio of the dispersed phase to the continuous phase significantly affects the droplet size, even when the viscosity ratio is close to one. For the first time, we demonstrated that the effective capillary number calculated from the emulsion viscosity and effect of the dispersed phase fraction consistently describes various experimental results. Furthermore, our flow observations and droplet diameter measurement showed two breakup modes: the size-constant obstruction and shear-induced modes with a power-law correlation similar to droplet splitting in a T-junction. Thus, the power-law correlation in microfluidic droplet splitting successfully expresses the droplet generation characteristics in post-array devices. A combination of effective viscosity correction and curve fitting allowed us to evaluate the influence of the material and post-geometry on droplet generation characteristics. This study contributes to the understanding of droplet breakup in post-array devices and extends their unique droplet generation properties to include high-throughput, high-fraction, robust, and continuous emulsification processes.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D4LC90009J
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Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D4LC90008A
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Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00474K
The sensitivity of NMR may be enhanced by more than four orders of magnitude via dissolution dynamic nuclear polarization (dDNP), potentially allowing real-time, in situ analysis of chemical reactions. However, there has been no widespread use of the technique for this application and the major limitation has been the low experimental throughput caused by the time-consuming polarization build-up process at cryogenic temperatures and fast decay of the hyper-intense signal post dissolution. To overcome this limitation, we have developed a microfluidic device compatible with dDNP-MR spectroscopic imaging methods for detection of reactants and products in chemical reactions in which up to 8 reactions can be measured simultaneously using a single dDNP sample. Multiple MR spectroscopic data sets can be generated under the same exact conditions of hyperpolarized solute polarization, concentration, pH, and temperature. A proof-of-concept for the technology is demonstrated by identifying the reactants in the decarboxylation of pyruvate via hydrogen peroxide (e.g. 2-hydroperoxy-2-hydroxypropanoate, peroxymonocarbonate and CO2). dDNP-MR allows tracing of fast chemical reactions that would be barely detectable at thermal equilibrium by MR. We envisage that dDNP-MR spectroscopic imaging combined with microfluidics will provide a new high-throughput method for dDNP enhanced MR analysis of multiple components in chemical reactions and for non-destructive in situ metabolic analysis of hyperpolarized substrates in biological samples for laboratory and preclinical research.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC90109B
Correction for ‘Sub-nL thin-film differential scanning calorimetry chip for rapid thermal analysis of liquid samples’ by Sheng Ni et al., Lab Chip, 2023, 23, 1926–1934, https://doi.org/10.1039/D2LC01094A.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00862B
Cholangiocarcinoma (CCA) is an aggressive cancer that originates from the epithelial cells lining the bile ducts. Due to its location deep within the body and nonspecific symptoms in the early stages, it is often diagnosed at the advanced stage, thus leading to worse prognosis. Circulating tumor cells within liquid biopsies (i.e. blood) have been considered as promising biomarkers for CCA diagnosis, though current methods for profiling them are not satisfactory in terms of sensitivity and specificity. Herein we developed a new cancer cell probing and immuno-tracking assay known as “CAPTURE”, which was performed on an integrated microfluidic system (IMS) to automate CCA diagnosis from bile with a sample amount of only 1 mL. The assay utilized magnetic beads surface-coated with two affinity reagents, a nucleic acid aptamer (HN16) and a glycosaminoglycan (SCH 45-mix), for capturing cancer cells in bile; the “gold standard” anti-epithelial cell adhesion molecule was used as a comparison. In a single-blind test of 54 CCA-positive (+) and 102 CCA-negative (−) clinical samples, sensitivities and specificities of 96 and 80%, respectively, were documented with the CAPTURE assay on-bench. An IMS composed of a centrifugal module for sample pretreatment and a CAPTURE module for cell capture and staining was integrated with a new “vertical integration module” for detecting cancer cells from bile without human intervention. Furthermore, a novel micro-tier structure within the centrifugal module was designed to block passage of gallbladder stones with diameters >1 mm, thereby preventing their interference during the subsequent CAPTURE assay. Improved sensitivity and specificity (100 & 83%, respectively) by using three affinity reagents were achieved on the IMS when using 26 clinical bile samples, confirming its clinical bio-applicability for CCA diagnosis. This approach could be therefore used for early-stage CCA diagnostics, ideally enabling effective treatment, as well as reducing potential for relapse.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00296A
The development of micro- and nanotechnology for biomedical applications has defined the cutting edge of medical technology for over three decades, as advancements in fabrication technology developed originally in the semiconductor industry have been applied to solving ever-more complex problems in medicine and biology. These technologies are ideally suited to interfacing with life sciences, since they are on the scale lengths as cells (microns) and biomacromolecules (nanometers). In this paper, we review the state of the art in bionanotechnology and bioMEMS (collectively BNM), including developments and challenges in the areas of BNM, such as microfluidic organ-on-chip devices, oral drug delivery, emerging technologies for managing infectious diseases, 3D printed microfluidic devices, AC electrokinetics, flexible MEMS devices, implantable microdevices, paper-based microfluidic platforms for cellular analysis, and wearable sensors for point-of-care testing.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00748K
Carcinoembryonic antigen (CEA) is a biomarker of high expression in cancer cells. Highly sensitive and selective detection of CEA holds significant clinical value in the diagnosis, monitoring and efficacy evaluation of malignant tumors. In this work, a smartphone-based electrochemical point-of-care testing (POCT) platform for the detection of CEA was developed based on a Zr6MOF signal amplification strategy. Ferrocene labeled DNA strands (Fc-DNA) were immobilized on Zr6MOFs to form a Fc-DNA/Zr6MOF signal probe. Double-stranded DNA (dsDNA) formed by complementary DNA (cDNA) and CEA aptamer was assembled on a screen-printed electrode via an Au–S bond. When CEA was added, the aptamer specifically bound with CEA, resulting in the exposure of cDNA. Then, Fc-DNA/Zr6MOF signal probes were introduced on the electrode surface through hybridization between Fc-DNA and cDNA. The detection of CEA was realized by measuring the electrochemical response of Fc. The POCT device was made by connecting a modified electrode with a smartphone through a Sensit Smart USB flash disk. Due to the signal amplification of Zr6MOFs, this POCT platform exhibited high sensitivity, wide linear range, and low detection limit for CEA detection. The developed POCT platform has been used for the detection of CEA in actual human serum samples with satisfactory results.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC90102E
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Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC90101G
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
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